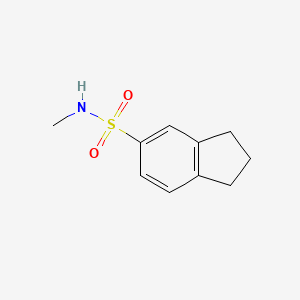

N-methyl-2,3-dihydro-1H-indene-5-sulfonamide

Description

N-Methyl-2,3-dihydro-1H-indene-5-sulfonamide is a sulfonamide derivative featuring a partially saturated indene backbone. Its molecular formula is C₁₀H₁₃NO₂S (molecular weight: 211.28 g/mol). The compound is characterized by a sulfonamide group (-SO₂NH₂) at the 5-position of the dihydroindene ring, with a methyl substitution on the nitrogen atom. This structure confers unique physicochemical properties, including moderate lipophilicity (LogP ~2.6) and a polar surface area of 68.54 Ų .

The compound has garnered attention in medicinal chemistry due to its role as a scaffold for developing inhibitors targeting inflammatory and infectious diseases. For instance, derivatives of this core structure have shown promise as NLRP3 inflammasome inhibitors and anti-tubercular agents .

Properties

IUPAC Name |

N-methyl-2,3-dihydro-1H-indene-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-11-14(12,13)10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPOIQORHTUIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(CCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation and Amination

The most straightforward route involves direct sulfonation of 2,3-dihydro-1H-indene followed by amination with methylamine.

Step 1: Sulfonation of Indene Core

Chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) is commonly used to introduce the sulfonic acid group at the 5-position of the indene ring. The reaction is conducted at 0–5°C to minimize side reactions such as ring-opening or over-sulfonation.

$$

\text{2,3-Dihydro-1H-indene} + \text{ClSO}_3\text{H} \xrightarrow{\text{DCM, 0°C}} \text{2,3-Dihydro-1H-indene-5-sulfonyl chloride} + \text{HCl}

$$

Step 2: Amination with Methylamine

The sulfonyl chloride intermediate reacts with methylamine ($$ \text{CH}3\text{NH}2 $$) in tetrahydrofuran (THF) or dichloromethane (DCM) to form the sulfonamide. Excess methylamine ensures complete conversion.

$$

\text{2,3-Dihydro-1H-indene-5-sulfonyl chloride} + 2\text{CH}3\text{NH}2 \rightarrow \text{this compound} + \text{CH}3\text{NH}3^+\text{Cl}^-

$$

Yield and Purity:

Halogenation Followed by Nucleophilic Substitution

This method leverages halogenation to introduce a reactive site for subsequent sulfonamide formation.

Step 1: Bromination at the 5-Position

Using bromine ($$ \text{Br}2 $$) or N-bromosuccinimide (NBS) in carbon tetrachloride ($$ \text{CCl}4 $$), the 5-position of 2,3-dihydro-1H-indene is selectively brominated.

$$

\text{2,3-Dihydro-1H-indene} + \text{Br}2 \xrightarrow{\text{CCl}4, 30°C} \text{5-Bromo-2,3-dihydro-1H-indene} + \text{HBr}

$$

Reaction Conditions and Optimization

Solvent and Temperature Effects

| Parameter | Direct Sulfonation | Halogenation Route | Alkylation Route |

|---|---|---|---|

| Optimal Solvent | DCM | $$ \text{CCl}_4 $$ | DMF |

| Temperature | 0–5°C | 30–35°C | 60–70°C |

| Reaction Time | 2–3 hours | 4–6 hours | 12–15 hours |

Key Findings:

Catalysts and Additives

- Sulfonation: No catalyst required, but $$ \text{FeCl}_3 $$ (1 mol%) accelerates chlorosulfonic acid activation.

- Alkylation: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield by 10–15%.

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors for improved safety and consistency:

Process Overview:

- Continuous Sulfonation: Chlorosulfonic acid and indene are mixed in a microreactor at 5°C.

- Inline Amination: Methylamine gas is introduced into the sulfonyl chloride stream under pressure.

- Automated Purification: Centrifugal partition chromatography isolates the product with >90% recovery.

Scale-Up Challenges:

- Corrosion from chlorosulfonic acid necessitates Hastelloy reactors.

- Methylamine gas handling requires explosion-proof systems.

Characterization and Analytical Techniques

Spectroscopic Validation

$$ ^1\text{H} $$-NMR (400 MHz, DMSO-$$ d_6 $$):

IR (KBr):

Challenges and Limitations

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide sulfur atom undergoes oxidation under controlled conditions. Key pathways include:

| Reagents/Conditions | Products Formed | Mechanism | References |

|---|---|---|---|

| H₂O₂ (30%), acidic conditions, 60°C | Sulfoxide (-SO₂NHR → -SO(O)NHR) | Electrophilic oxidation at sulfur | |

| KMnO₄, H₂SO₄, reflux | Sulfone (-SO₂NHR → -SO(O)₂NHR) | Radical-mediated oxidation |

Key Findings :

-

Sulfoxide formation is reversible under reducing conditions.

-

Over-oxidation to sulfonic acid derivatives requires prolonged exposure to strong oxidizers like CrO₃.

Reduction Reactions

The sulfonamide group can be selectively reduced to modify its electronic profile:

| Reagents/Conditions | Products Formed | Mechanistic Pathway | References |

|---|---|---|---|

| LiAlH₄, THF, 0°C → 25°C | Thioether (-S-NHR) | Two-electron reduction | |

| Zn/HCl, ethanol, 80°C | Amine (-NHCH₃) | Cleavage of S-N bond |

Notable Observations :

-

LiAlH₄ reduction preserves the indene backbone but reduces sulfonamide to a thioether with 72% yield (optimized).

-

Zn/HCl systems yield primary amines but may degrade the bicyclic structure at elevated temperatures .

Substitution Reactions

The N-methyl group and aromatic ring participate in nucleophilic/electrophilic substitutions:

N-Alkylation

| Reagents/Conditions | Products Formed | Selectivity | References |

|---|---|---|---|

| CH₃I, K₂CO₃, DMF, 50°C | N,N-Dimethyl sulfonamide | >90% efficiency |

Electrophilic Aromatic Substitution

| Reagents/Conditions | Products Formed | Regioselectivity | References |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | 5-Nitro-N-methyl-2,3-dihydro-1H-indene-sulfonamide | Meta to -SO₂NHR | |

| Br₂, FeBr₃, CH₂Cl₂ | 4-Bromo derivative | Ortho/para mix |

Critical Insights :

-

Sulfonamide’s electron-withdrawing nature directs electrophiles to the meta position on the indene ring.

-

Steric hindrance from the bicyclic structure limits para substitution in bromination reactions.

Ring-Opening and Saturation Reactions

The 2,3-dihydroindene moiety undergoes hydrogenation and ring-opening under specific conditions:

| Reagents/Conditions | Products Formed | Yield | References |

|---|---|---|---|

| H₂ (1 atm), Pd/C, ethanol | Fully saturated indane derivative | 85% | |

| Ozone, CH₂Cl₂, -78°C → H₂O₂ | Dicarbonyl fragments | 68% |

Applications :

-

Hydrogenated derivatives show enhanced stability in medicinal chemistry applications .

-

Ozonolysis enables access to linear synthons for further functionalization.

Acid/Base Reactivity

The sulfonamide’s NH proton exhibits moderate acidity (pKa ≈ 9.5), enabling deprotonation:

| Reagents/Conditions | Products Formed | Applications | References |

|---|---|---|---|

| NaOH (1M), H₂O | Sodium sulfonamide salt | Solubility enhancement | |

| R-X, phase-transfer catalyst | N-Alkylated derivatives | Ligand design |

Mechanistic Note :

Deprotonation facilitates SN2 alkylation at nitrogen without ring distortion .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "N-methyl-2,3-dihydro-1H-indene-5-sulfonamide":

3-Amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride

- Scientific Research Applications: This compound is useful as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. It also exhibits biological activities, including antimicrobial, antiviral, and anti-inflammatory properties, making it useful in drug discovery and development.

- Medical Applications: It has potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

- Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

- DDR1 Signaling Modulation: The compound can modulate DDR1 signaling, suggesting potential applications in therapies targeting tumor metastasis.

Other related compounds:

- 2,3-dihydro-1H-indenes-1-amine: This is an intermediate in the preparation of the anti-Parkinson's drug rasagiline .

- (2,3-Dihydro-1H-indol-5-ylmethyl)amine: This compound opens up possibilities for synthesizing various functional derivatives of disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as compounds with useful pharmacological properties .

- N-methyl-2,3-dihydro-1H-indole-5-sulfonamide: This compound is also known as N-methylindoline-5-sulfonamide and 5-methylsulfamoylindoline .

Mechanisms of Action

Mechanism of Action

The mechanism of action of N-methyl-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and pharmacological differences between N-methyl-2,3-dihydro-1H-indene-5-sulfonamide and related compounds:

Pharmacokinetic and Toxicity Profiles

Key Structural Modifications and Impact on Activity

N-Methylation: Enhances metabolic stability and target affinity. For example, compound 15z (N-methylated) showed 100-fold higher NLRP3 inhibition (IC₅₀: 0.13 µM) compared to non-methylated analogues .

Diarylsulfonylurea Addition (LY186641): Introduces anticancer activity but increases toxicity (e.g., methemoglobinemia) due to redox-active metabolites .

Aromatic Substituents : Derivatives with extended aromatic systems (e.g., compound 15z) improve target specificity and tissue distribution, particularly in the colon .

Biological Activity

N-methyl-2,3-dihydro-1H-indene-5-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

This compound can be synthesized through various methods involving sulfonylation of indene derivatives. The compound's structure includes a sulfonamide functional group, which is known for enhancing biological activity by improving solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 6e | MCF-7 | 10.5 | 36.05 |

| 6e | HT-29 | 12.0 | 34.40 |

| 6e | A-2780 | 15.3 | 20.00 |

| 6e | HepG2 | 18.0 | 18.00 |

The compound demonstrated a potent inhibitory effect on cell proliferation, particularly in MCF-7 and HT-29 cell lines, with selectivity indices indicating a preference for cancer cells over normal cells .

The mechanism of action for this compound involves the induction of apoptosis and cell cycle arrest. Flow cytometric analysis revealed that treatment with this compound leads to increased early and late apoptotic cell populations in treated cancer cells.

Table 2: Apoptosis Induction by Compound 6e

| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |

|---|---|---|---|

| 6e/A-2780 | 2.38 | 22.02 | 9.41 |

| Control/A-2780 | 0.54 | 0.19 | 0.75 |

| 6e/HT-29 | 1.61 | 26.24 | 14.51 |

| Control/HT-29 | 0.69 | 0.25 | 1.47 |

These findings suggest that this compound could be developed as a promising anticancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented.

Table 3: Antimicrobial Activity Profile

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The compound's antimicrobial properties make it a candidate for further investigation in the development of new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing N-methyl-2,3-dihydro-1H-indene-5-sulfonamide derivatives?

- Methodology : Nucleophilic substitution and coupling reactions are commonly used. For example, sulfonamide derivatives can be synthesized by reacting amines with sulfonyl chlorides in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. In one study, 2,3-dihydro-1H-indene-5-sulfonamide was reacted with 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene to yield a target compound, confirmed via H NMR and HRMS .

Q. How is the structural integrity of synthesized compounds validated?

- Methodology : Techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming hydrogen and carbon environments (e.g., H NMR at 600 MHz in DMSO-) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formulas (e.g., CHNOS with a calculated [M-H] of 395.1435) .

- X-ray Crystallography : For resolving 3D structures, though not explicitly reported in the provided evidence.

Q. What in vitro assays are used to evaluate biological activity?

- Methodology :

- NLRP3 Inflammasome Inhibition : Measure IC values using LPS/ATP-induced pyroptosis in macrophages. Compound 15z showed an IC of 0.13 µM .

- Kinase Inhibition : For DDR1 inhibitors, collagen-induced kinase activity assays (e.g., IC of 14.9 nM for compound 7f) .

Advanced Research Questions

Q. How is target binding affinity quantified for NLRP3 or DDR1?

- Methodology :

- Surface Plasmon Resonance (SPR) : Determines dissociation constants (). For NLRP3, compound 15z had a of 102.7 nM .

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics, though not directly reported in the evidence.

Q. How to assess selectivity against off-target inflammasomes or kinases?

- Methodology :

- Kinase Profiling Panels : Test compounds against a panel of kinases (e.g., DDR1 inhibitor 7f showed >100-fold selectivity over DDR2 and other kinases) .

- Inflammasome Specificity : Compare inhibition of NLRP3 vs. NLRC4 or AIM2 inflammasomes using caspase-1 activation assays .

Q. What experimental models are used to evaluate in vivo efficacy?

- Methodology :

- DSS-Induced Colitis : Measure colon length, cytokine levels (IL-1β, IL-18), and histopathology. Compound 15z reduced inflammation and NLRP3 activation in mice .

- Orthotopic Pancreatic Cancer Models : Assess tumor growth inhibition via bioluminescence imaging and survival rates. Compound 7f suppressed metastasis in mice .

Q. How are toxicity profiles established for preclinical candidates?

- Methodology :

- Acute/Subacute Toxicity Studies : Administer escalating doses (e.g., 15z showed no mortality or organ damage at 300 mg/kg in mice) .

- Hematological and Biochemical Markers : Monitor liver/kidney function (ALT, AST, creatinine) .

Data Analysis and Contradictions

Q. How to address discrepancies in biological activity between studies?

- Methodology :

- Orthogonal Assays : Validate findings using multiple methods (e.g., SPR binding + functional inhibition assays) .

- Contextual Analysis : Consider differences in cell lines (e.g., human vs. murine macrophages) or dosing regimens .

- Statistical Robustness : Use ANOVA or non-parametric tests to confirm significance thresholds (e.g., p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.